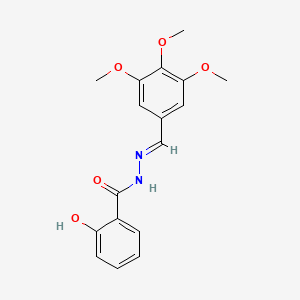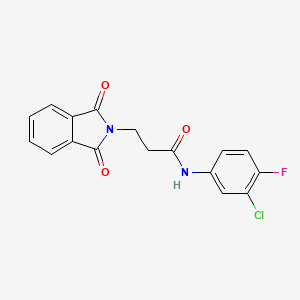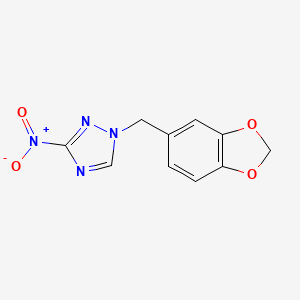
2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of benzohydrazide derivatives known for their versatile chemical and biological properties. Its structure incorporates a benzohydrazide moiety linked with a 3,4,5-trimethoxybenzylidene group, which significantly influences its reactivity and interactions.
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, often involves condensation reactions between appropriate hydrazides and aldehydes. The process is generally characterized by the formation of a C=N double bond through the removal of water. These reactions can be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst presence.
Molecular Structure Analysis
The molecular structure of this compound, as determined by X-ray crystallography, reveals an E configuration around the C=N double bond. The structure is stabilized by intramolecular hydrogen bonding and weak π···π stacking interactions, which are crucial for the molecular conformation and packing in the solid state. The dihedral angle between the benzene rings and the coplanarity of the methoxy groups significantly affect the molecular geometry and reactivity (Han, 2013).
Applications De Recherche Scientifique
Antimicrobial Applications
- Antimicrobial and Structural Analysis : Benzohydrazone compounds, including structures similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant activity against bacterial strains like Escherichia coli, with certain derivatives showing enhanced potency compared to standard drugs like Tetracycline (Han, 2013). Another study highlighted the synthesis and characterization of Schiff base compounds derived from benzohydrazide, demonstrating substantial antibacterial, antifungal, and DNA-binding activities, suggesting their potential as bioactive materials (Sirajuddin et al., 2013).
Antioxidant Applications
- Antioxidant Activity Correlation with DFT Study : A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, similar to the structure of interest, revealed significant antioxidant activities. These activities were evaluated using assays such as DPPH and FRAP, with some derivatives showing high efficacy. Theoretical DFT calculations helped understand the impact of structural variations on antioxidant potential (Kareem et al., 2016).
Catalytic Applications
- Catalytic Performance in Oxidation Reactions : Research on dioxidomolybdenum(VI) complexes with hydrazone ligands, including those similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," demonstrated their effectiveness as catalysts in the oxidation of olefins. The study provided insights into the complexes' structural characteristics and their catalytic activities, highlighting the potential of such compounds in industrial and synthetic chemistry applications (Peng, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-17(21)12-6-4-5-7-13(12)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYQKNQUMAVAPK-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)


![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)
![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)